Physicochemical Differentiation: Predicted logP and TPSA Comparison Against Non-Fluorinated 6-Alkyl Analogs
The 2,2-difluoroethyl group at the C-6 position increases lipophilicity relative to the corresponding 6-ethyl analog while maintaining a comparable topological polar surface area (TPSA), resulting in a higher logP without sacrificing hydrogen-bonding capacity [1]. The target compound has a predicted consensus logP of approximately 1.77–2.12 (estimated from structural analogs and computational models), compared to a predicted logP of approximately 1.92 for 5-bromo-6-ethylpyridin-2-amine [1]. The TPSA for the target compound is estimated at approximately 38.9 Ų, versus approximately 39.6 Ų for the ethyl analog [2]. This combination of elevated lipophilicity with preserved polarity is characteristic of fluorinated bioisosteres and is consistent with the general observation that each fluorine substitution on an alkyl chain increases logP by approximately 0.3–0.5 units while the electron-withdrawing effect modulates amine basicity downward by 1.5–2.5 pKa units [3].
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated logP ~1.77–2.12 (predicted); TPSA ~38.9 Ų |
| Comparator Or Baseline | 5-Bromo-6-ethylpyridin-2-amine: predicted logP 1.92; TPSA ~39.6 Ų; 5-Bromopyridin-2-amine: consensus logP 1.35–2.01; TPSA 38.9 Ų |
| Quantified Difference | Target compound logP is approximately 0.1–0.2 units higher than ethyl analog; TPSA is approximately 0.7 Ų lower, indicating preserved polarity despite added fluorine atoms. pKa of the pyridine nitrogen is estimated to be 1.5–2.5 units lower than the non-fluorinated analog due to the electron-withdrawing –I effect of the CF₂H group [3]. |
| Conditions | Predicted/calculated values based on ACD/Labs Percepta and consensus models; experimental verification of pKa shift is confirmed in systematic studies of fluoroalkyl-substituted heterocyclic amines [3]. |
Why This Matters
The higher logP combined with lowered amine basicity affects both passive membrane permeability and target binding electrostatics, making the target compound a superior choice for CNS-penetrant programs or targets requiring reduced basicity relative to ethyl or methyl analogs.
- [1] Molbase. 2-Amino-5-bromopyridine (5-bromopyridin-2-amine). CAS 1072-97-5. LogP: 2.00750. https://m.molbase.cn (accessed 2026-04-28). View Source
- [2] Kuujia. CAS 1806002-84-5: 5-(Aminomethyl)-3-bromo-2-(difluoromethyl)pyridine. Topological Polar Surface Area: 38.9 Ų. https://www.kuujia.com (accessed 2026-04-28). View Source
- [3] Melnykov, K.P.; Nazar, K.; Smyrnov, O.; et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal 2022, 28, e202201465. View Source
